molecular formula C12H9N3O2S B5502057 5-methyl-3-(5-oxo-2-thioxo-4-imidazolidinylidene)-1,3-dihydro-2H-indol-2-one

5-methyl-3-(5-oxo-2-thioxo-4-imidazolidinylidene)-1,3-dihydro-2H-indol-2-one

Numéro de catalogue B5502057
Poids moléculaire: 259.29 g/mol
Clé InChI: IUTNDFJUDBIEHV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-methyl-3-(5-oxo-2-thioxo-4-imidazolidinylidene)-1,3-dihydro-2H-indol-2-one, also known as MI-2, is a small molecule inhibitor that has been found to target the MDM2-p53 protein-protein interaction. The MDM2-p53 interaction is a critical pathway that regulates the function of the tumor suppressor protein p53, which is often mutated in cancer. MI-2 has shown promising results in preclinical studies as a potential anti-cancer agent.

Mécanisme D'action

5-methyl-3-(5-oxo-2-thioxo-4-imidazolidinylidene)-1,3-dihydro-2H-indol-2-one targets the MDM2-p53 protein-protein interaction by binding to the MDM2 protein and preventing it from binding to p53. This leads to the stabilization and activation of p53, which can induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to induce the expression of other tumor suppressor genes, such as p21 and PUMA, which can further enhance its anti-cancer activity.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in cancer cells. In vitro studies have shown that this compound can induce the expression of genes involved in cell cycle arrest and apoptosis, such as p21 and PUMA. This compound has also been shown to inhibit the activity of the oncogenic protein c-Myc, which is often overexpressed in cancer. In vivo studies have shown that this compound can inhibit tumor growth and improve survival in mouse models of cancer.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 5-methyl-3-(5-oxo-2-thioxo-4-imidazolidinylidene)-1,3-dihydro-2H-indol-2-one is that it has shown promising results in preclinical studies as a potential anti-cancer agent. This compound has been shown to be effective against a range of cancer types, including breast cancer, lung cancer, and leukemia. However, one limitation of this compound is that it has not yet been tested in clinical trials in humans, so its safety and efficacy in humans are not yet known.

Orientations Futures

There are several future directions for the study of 5-methyl-3-(5-oxo-2-thioxo-4-imidazolidinylidene)-1,3-dihydro-2H-indol-2-one. One direction is to further investigate the safety and efficacy of this compound in clinical trials in humans. Another direction is to explore the potential use of this compound in combination with other anti-cancer agents to enhance its activity. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anti-cancer activity of this compound, which could lead to the development of more potent and selective inhibitors of the MDM2-p53 interaction.

Méthodes De Synthèse

5-methyl-3-(5-oxo-2-thioxo-4-imidazolidinylidene)-1,3-dihydro-2H-indol-2-one can be synthesized using a multi-step process that involves the reaction of several chemical intermediates. The synthesis of this compound was first reported in a 2013 publication in the journal Nature Chemistry. The authors of the study reported that this compound could be synthesized in a yield of 10% using a six-step process that involved the use of several reagents and solvents.

Applications De Recherche Scientifique

5-methyl-3-(5-oxo-2-thioxo-4-imidazolidinylidene)-1,3-dihydro-2H-indol-2-one has been extensively studied in preclinical models of cancer. In vitro studies have shown that this compound can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In vivo studies have shown that this compound can inhibit tumor growth and improve survival in mouse models of cancer. This compound has been shown to be effective against a range of cancer types, including breast cancer, lung cancer, and leukemia.

Propriétés

IUPAC Name

3-(5-hydroxy-2-sulfanylidene-1,3-dihydroimidazol-4-yl)-5-methylindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2S/c1-5-2-3-7-6(4-5)8(10(16)13-7)9-11(17)15-12(18)14-9/h2-4,17H,1H3,(H2,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUTNDFJUDBIEHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=O)N=C2C=C1)C3=C(NC(=S)N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.